Lipophilicity (XLogP3) Reduction of ~1.2 Log Units Relative to the 4-Trifluoromethoxy Analog Improves Aqueous Compatibility
The target compound's computed XLogP3 of 2.5 is approximately 1.2 log units lower than that of its closest commercially available analog, N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide (CAS 1797878-78-4; XLogP3 = 3.7) [1][2]. This difference corresponds to a theoretical ~16-fold reduction in octanol-water partition coefficient. In the context of published oxalamide SAR, where excessive lipophilicity has been associated with promiscuous binding and poor solubility [3], the lower logP of the target compound is expected to confer superior aqueous solubility and a reduced risk of non-specific protein binding in biochemical assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide: XLogP3 = 3.7 |
| Quantified Difference | ΔXLogP3 = –1.2 (target is 1.2 log units lower, ~16-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem 2021.05.07 release |
Why This Matters
For screening laboratories, lower lipophilicity translates to reduced DMSO precipitation risk upon aqueous dilution and fewer false positives from colloidal aggregation, directly improving assay data quality.
- [1] PubChem Compound Summary CID 71810559. Computed properties: XLogP3 = 2.5. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem Compound Summary CID 71810569. Computed properties: XLogP3 = 3.7. National Center for Biotechnology Information. Accessed April 2026. View Source
- [3] Kim, I.-H., et al. (2014). Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry, 22(3), 1163–1175. Demonstrates the impact of substituent lipophilicity on oxalamide inhibitor potency and physicochemical properties. View Source
